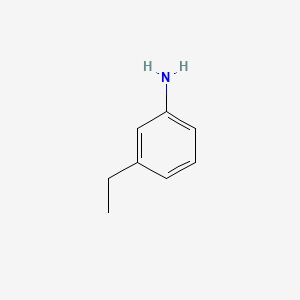

3-Ethylaniline

描述

Historical Context of Aniline (B41778) Derivatives in Organic Chemistry

The story of aniline derivatives is central to the development of modern organic chemistry. Aniline itself (C₆H₅NH₂) was first isolated in 1826 from the destructive distillation of indigo (B80030) by Otto Unverdorben, who named it "Crystallin". newworldencyclopedia.orgtrc-leiden.nl Over the next two decades, other chemists isolated the same compound from different sources, giving it various names like "kyanol" and "benzidam". newworldencyclopedia.orgwikipedia.org It was not until 1843-1855 that August Wilhelm von Hofmann demonstrated that these were all the same substance, which came to be known as aniline. newworldencyclopedia.orgwikipedia.orgmontrealgazette.com

A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from aniline while attempting to create quinine. trc-leiden.nlwikipedia.org This discovery launched the synthetic dye industry, transforming the world of textiles and commerce. trc-leiden.nl Companies like BASF (Badische Anilin- und Sodafabrik) were founded on the production of aniline-based dyes. trc-leiden.nlmontrealgazette.com The industrial-scale production of aniline was made possible by new methods like the Béchamp reduction of nitrobenzene (B124822). wikipedia.orgbritannica.com Beyond dyes, aniline derivatives became crucial starting materials for pharmaceuticals, leading to the development of drugs like Salvarsan and the sulfa class of antibacterials. montrealgazette.com This rich history established aniline and its derivatives as foundational compounds in industrial and medicinal chemistry.

Significance of 3-Ethylaniline as a Model Compound

Within the broad class of aniline derivatives, this compound serves as a significant model compound and a versatile reagent in chemical research. It is widely used as an intermediate in the synthesis of more complex molecules, including dyes, agrochemicals, and rubber chemicals. cymitquimica.comguidechem.com Its structure, featuring both an aromatic amine group and an ethyl substituent in the meta position, provides a valuable platform for studying structure-activity relationships and reaction mechanisms.

Detailed research findings highlight its role in several key areas:

Enzyme Inhibition: this compound is a crucial pharmacophore in the design of enzyme inhibitors. Recent studies have focused on its incorporation into hybrid imino-thiazolidinone structures to target carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma and various cancers. mdpi.com In this research, derivatives of this compound were synthesized and evaluated, with some compounds showing potent inhibitory activity. mdpi.com

Medicinal Chemistry: The compound serves as a precursor for various medicinal compounds. It is a reagent in the synthesis of thienopyrimidine hydroxamic acid-based derivatives, which are being investigated as novel histone deacetylase (HDAC) inhibitors, and in the creation of 2-aminonicotinamide derivatives with antifungal properties. chemicalbook.comchemicalbook.com

Comparative Studies: The position of the ethyl group is critical to the compound's reactivity. Research has shown that this compound has a higher catalytic efficiency in certain reactions compared to its ortho isomer, 2-ethylaniline, an effect attributed to reduced steric hindrance from the meta-positioned ethyl group.

Organic Synthesis: this compound is a versatile building block for introducing ethyl and aniline moieties into various molecular frameworks. guidechem.com It undergoes typical reactions of aromatic amines, such as oxidation to form 3-ethylbenzoquinone and reduction to yield 3-ethylcyclohexylamine. Its synthesis from benzene (B151609) often presents a classic problem in organic chemistry courses, requiring a multi-step process involving Friedel-Crafts acylation, nitration, and reduction to achieve the desired meta-substitution pattern. quora.comchegg.com

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is dominated by its application in medicinal chemistry and materials science. A significant trend is the use of computational chemistry—including density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations—to predict and understand the interactions of this compound-based compounds with biological targets like enzymes. mdpi.com These in silico methods help rationalize experimental findings and guide the design of new, more effective molecules. mdpi.com

Future research directions are poised to expand on these foundations:

Drug Discovery: A primary focus will likely remain on the rational design and synthesis of novel therapeutic agents based on the this compound scaffold. This includes developing more potent and selective inhibitors for targets like carbonic anhydrase and histone deacetylase, potentially leading to new treatments for cancer and other diseases. chemicalbook.commdpi.com

Agrochemicals: Further exploration of this compound derivatives as pesticides and antifungal agents could yield new products for crop protection. guidechem.comchembk.com

Materials Science: The use of this compound as an intermediate in the production of polymers and corrosion inhibitors represents another avenue for future studies. Its specific chemical properties may be harnessed to create materials with tailored characteristics.

Advanced Synthesis: The development of more efficient and environmentally benign methods for synthesizing this compound and its derivatives is an ongoing goal. This includes exploring novel catalytic systems and reaction conditions to improve yield and reduce waste. google.com

Table 2: Selected Research Applications of this compound

| Application Area | Research Focus | Key Findings & Methods | Source |

|---|---|---|---|

| Carbonic Anhydrase II (CA-II) Inhibition | Synthesis of hybrid imino-thiazolidinone derivatives for potential cancer therapy. | A this compound derivative (compound 6e) showed potent inhibition (IC₅₀ = 1.545 ± 0.016 µM). Research utilized synthesis, in vitro assays, and in silico modeling (DFT, molecular docking). | mdpi.com |

| Histone Deacetylase (HDAC) Inhibition | Use as a reagent to synthesize thienopyrimidine hydroxamic acid-based HDAC inhibitors. | Demonstrates the utility of this compound as a key building block for creating complex therapeutic candidates. | chemicalbook.comchemicalbook.com |

| Antifungal Agents | Synthesis of novel 2-aminonicotinamide derivatives. | Highlights the compound's role as a precursor in developing new antifungal compounds. | chemicalbook.comchemicalbook.com |

| Comparative Catalysis | Comparison of catalytic efficiency with its ortho isomer (2-ethylaniline). | Found to have higher catalytic efficiency (kcat/Km) due to reduced steric hindrance from the meta-positioned ethyl group. |

Table of Compounds Mentioned

Expand to see the list of compounds

| Compound Name |

|---|

| 2-aminonicotinamide |

| 2-Ethylaniline |

| This compound |

| 3-ethylbenzoquinone |

| 3-ethylcyclohexylamine |

| Aniline |

| Benzene |

| Carbonic anhydrase II |

| Imino-thiazolidinones |

| Mauveine |

| Nitrobenzene |

| Thienopyrimidine hydroxamic acid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKPQMFZCBTTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051434 | |

| Record name | 3-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-02-0 | |

| Record name | 3-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 3 Ethylaniline and Its Derivatives

Classical Synthesis Routes to 3-Ethylaniline

The preparation of this compound can be achieved through several established organic synthesis pathways. These routes typically involve the strategic introduction and modification of functional groups on a benzene (B151609) ring.

One common approach begins with the Friedel-Crafts acylation of benzene with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone (B1666503). The acetyl group is a meta-director, which guides the subsequent nitration to the 3-position, yielding 3-nitroacetophenone. The final step involves a catalytic reduction, often using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). This step concurrently reduces both the nitro group and the keto group, directly forming this compound.

Alternatively, benzene can be nitrated first to form nitrobenzene (B124822). A subsequent Friedel-Crafts alkylation with ethyl chloride (CH₃CH₂Cl) and AlCl₃ can introduce the ethyl group. However, this sequence can be less efficient as the nitro group deactivates the ring towards Friedel-Crafts reactions. The most effective pathway relies on the reduction of the nitro-precursor, 3-ethylnitrobenzene, which can be achieved using various reducing agents.

Table 1: Common Reduction Methods for Nitroarenes Click on a row to view more details about the reagent.

| Reagent/Method | Description |

| Catalytic Hydrogenation | Involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method. |

| Metal-Acid Systems | Utilizes metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). The reaction produces the amine salt, which is then neutralized to yield the free amine. |

| Sodium Hydrosulfide (B80085) | Sodium hydrosulfide (NaSH) can be used for the selective reduction of one nitro group in dinitro compounds, but it is also effective for single nitro group reductions. |

A theoretical, though less commonly employed, route to substituted anilines involves the reaction of a benzyne (B1209423) intermediate. Benzyne is a highly reactive species characterized by a formal triple bond within the aromatic ring. This intermediate can be generated from an aryl halide upon treatment with a very strong base, such as sodium amide (NaNH₂).

In this proposed pathway, a suitable starting material like 3-ethyl-1-halobenzene would be treated with sodium amide. The strong base would first abstract a proton from the position ortho to the halogen, followed by the elimination of the halide, generating a 3-ethylbenzyne intermediate. The amide anion (⁻NH₂), also present in the reaction mixture, then acts as a nucleophile, attacking one of the carbons of the aryne triple bond. Subsequent protonation of the resulting anion by the solvent or other proton source would yield the final product, this compound. While this mechanism is well-established for other aniline (B41778) syntheses, its specific application for the targeted synthesis of this compound is not prominently featured in the literature, suggesting that routes involving the reduction of nitro compounds are more synthetically practical and efficient.

Advanced Synthetic Strategies Utilizing this compound as a Precursor

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological applications.

Recent research has highlighted the use of this compound as a key precursor in the multi-step synthesis of novel imino-thiazolidinone derivatives. mdpi.comnih.gov These complex structures are assembled through a sequence involving the formation of an acyl thiourea (B124793) intermediate followed by a cyclization reaction. mdpi.comnih.gov

The final step in constructing the imino-thiazolidinone core involves a cyclization reaction. mdpi.comnih.gov The acyl thiourea derivatives (prepared as described in 2.2.1.2) undergo a reaction with an activated alkyne, such as diethyl but-2-ynedioate or a similar reactant like ethyl 4-ethoxypent-4-en-2-ynoate. mdpi.comnih.gov This reaction, typically carried out in a solvent like dry ethanol (B145695) at room temperature, proceeds via a cyclocondensation mechanism. nih.gov The nucleophilic sulfur and nitrogen atoms of the thiourea moiety attack the electrophilic carbons of the alkyne, leading to the formation of the five-membered thiazolidinone ring with an exocyclic imino group. mdpi.comnih.gov This strategy has been successfully used to produce a series of (Z)-ethyl 2-((Z)-2-benzamido-3-(3-ethylphenyl)-4-oxothiazolidin-5-ylidene)acetate derivatives in high yields and purity. mdpi.comnih.gov

The initial and crucial step in the synthesis of imino-thiazolidinone hybrids is the formation of N-acyl thiourea derivatives from this compound. mdpi.comnih.gov The synthetic sequence begins with the conversion of various substituted benzoic acids into their more reactive acid chloride counterparts, typically using thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) (DCM). mdpi.com

The resulting acid chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in acetone. mdpi.com This reaction generates a highly reactive acyl isothiocyanate intermediate in situ. This intermediate is not isolated but is immediately treated with an equimolar amount of this compound. mdpi.comnih.gov The nucleophilic amino group of this compound attacks the electrophilic carbon of the isothiocyanate group, yielding the corresponding 1-aroyl-3-(3-ethylphenyl)thiourea derivative. mdpi.comnih.gov This procedure allows for the creation of a library of acyl thiourea precursors with various substitutions on the benzoyl ring. mdpi.com

Table 2: Key Intermediates in Imino-Thiazolidinone Synthesis This table outlines the progression from starting materials to the final heterocyclic products.

| Step | Starting Material(s) | Key Intermediate | Reagents |

| 1 | Substituted Benzoic Acid | Acyl Chloride | Thionyl Chloride (SOCl₂) |

| 2 | Acyl Chloride, Potassium Thiocyanate | Acyl Isothiocyanate | Acetone |

| 3 | Acyl Isothiocyanate, this compound | Acyl Thiourea Derivative | In situ reaction |

| 4 | Acyl Thiourea, Diethyl But-2-ynedioate | Imino-Thiazolidinone | Ethanol |

Synthesis of Schiff Bases Derived from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine or imine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. derpharmachemica.comjetir.org This reaction is a nucleophilic addition followed by the elimination of a water molecule. In the case of this compound, its primary amino group (-NH₂) readily reacts with various carbonyl compounds.

The general synthesis involves mixing this compound with a stoichiometric amount of an aldehyde or ketone in a suitable solvent, such as ethanol or methanol. nih.gov The reaction mixture is often heated under reflux to drive the condensation to completion. nih.gov In some preparations, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. derpharmachemica.com The resulting Schiff base product, an N-substituted imine, often precipitates from the solution upon cooling and can be purified by recrystallization. nih.govsemanticscholar.org

The structure of the resulting Schiff base is determined by the specific aldehyde or ketone used in the reaction. This modularity allows for the creation of a diverse library of derivatives from a single starting amine.

Table 1: Examples of Schiff Base Synthesis from this compound This table is generated based on general chemical principles of Schiff base formation.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl Compound) | Resulting Schiff Base (Product) |

| This compound | Benzaldehyde | N-Benzylidene-3-ethylaniline |

| This compound | Acetone | N-(Propan-2-ylidene)-3-ethylaniline |

| This compound | Salicylaldehyde | 2-(((3-ethylphenyl)imino)methyl)phenol |

Synthesis of Poly(N-ethylaniline) and Copolymers

Poly(N-ethylaniline) (PNEA) is a derivative of polyaniline where an ethyl group is substituted on the nitrogen atom. This modification enhances its solubility in common organic solvents compared to its unsubstituted counterpart, polyaniline. mdpi.com

Template-free methods for synthesizing polyaniline and its derivatives, including PNEA, often involve solid-state polymerization. One such approach is mechanochemical polymerization, where the reaction is initiated by mechanical force, such as grinding the solid monomer (anilinium salt) with a solid oxidant. nih.gov This method avoids the use of solvents and templates, offering a more environmentally friendly synthetic route. The reaction between the solid anilinium salt and the oxidant closely resembles the conditions at a liquid-liquid interface, which has been shown to produce nanofibrous polymer structures. nih.gov

The most common method for synthesizing PNEA is through oxidative polymerization, which requires an initiator, typically an oxidizing agent. Ammonium (B1175870) persulfate (APS) is a widely used initiator for this purpose. mdpi.comresearchgate.net In this process, the monomer, N-ethylaniline, is dissolved in an acidic aqueous solution. The APS, also dissolved in an aqueous medium, is then added to the monomer solution to initiate the polymerization. The reaction proceeds via the oxidation of the monomer, leading to the formation of polymer chains. mdpi.com The molecular weight and properties of the resulting polymer can be influenced by factors such as the monomer-to-initiator ratio, temperature, and reaction time. nih.gov

To improve the properties of PNEA, such as its conductivity and processability, organic acids are often used as dopants during aqueous polymerization. researchgate.netresearchgate.net In this method, N-ethylaniline is polymerized in an aqueous solution containing an organic acid, such as tartaric acid (TA), using ammonium persulfate as the oxidant. researchgate.netresearchgate.net The organic acid acts as a dopant, incorporating its anions into the polymer backbone, which influences the polymer's final morphology, crystallinity, and solubility. researchgate.netresearchgate.net For example, PNEA doped with tartaric acid has shown higher solubility in organic solvents like m-cresol (B1676322) and enhanced crystallinity compared to PNEA doped with hydrochloric acid (HCl). researchgate.netresearchgate.net

Table 2: Components in Aqueous Polymerization of PNEA Data sourced from research on PNEA synthesis. researchgate.netresearchgate.net

| Component | Role | Example Substance |

| Monomer | Building block of the polymer | N-ethylaniline |

| Oxidant/Initiator | Initiates the polymerization reaction | Ammonium Persulfate (APS) |

| Dopant | Influences polymer properties | Tartaric Acid (TA) |

| Medium | Solvent for the reaction | Water |

Formation of Anilinium-Based Protic Ionic Liquids

Protic ionic liquids (PILs) are salts that are liquid at low temperatures (typically below 100 °C) and are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. chalmers.se Anilinium-based PILs can be synthesized through a simple acid-base neutralization reaction between an aniline derivative and an acid. psu.edu

High-throughput screening methods have been employed to identify successful combinations of aniline derivatives and acids that form PILs. rsc.orgresearchgate.net For instance, N-ethylaniline has been shown to form ionic liquids when reacted with acids such as trifluoroacetic acid (TFA), sulfuric acid, and methanesulfonic acid. rsc.org The synthesis involves a proton transfer from the acid to the nitrogen atom of the N-ethylaniline, forming an N-ethylanilinium cation and a corresponding anion from the acid. rsc.orgresearchgate.net The formation of the PIL can be confirmed by spectroscopic methods, such as NMR, which show characteristic peak shifts indicating the proton transfer. rsc.org

Table 3: Examples of Anilinium-Based Protic Ionic Liquids Data sourced from high-throughput screening studies. rsc.org

| Aniline Derivative | Acid | Resulting Protic Ionic Liquid |

| N-ethylaniline | Trifluoroacetic acid (TFA) | N-ethylanilinium trifluoroacetate |

| N-ethylaniline | Sulfuric acid | N-ethylanilinium hydrogen sulfate |

| N-ethylaniline | Methanesulfonic acid | N-ethylanilinium methanesulfonate |

Regioselective Synthesis and Isomer Control in this compound Production

The synthesis of this compound from benzene presents a challenge in regiochemistry, which is the control of the relative positions of the substituents on the aromatic ring. chegg.com The amino (-NH₂) and ethyl (-CH₂CH₃) groups are meta to each other (at positions 1 and 3). Direct Friedel-Crafts alkylation of aniline is not feasible because the amino group reacts with the Lewis acid catalyst, deactivating the ring. chegg.com Similarly, the amino group is an ortho-, para-director, making it unsuitable for directing a group to the meta position.

Therefore, a multi-step synthetic strategy is required to achieve the desired 3-substituted isomer. quora.com

Step 1: Friedel-Crafts Acylation. The synthesis begins with the acylation of benzene using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms acetophenone. The acyl group is a deactivating, meta-directing group. quora.com

Step 2: Nitration. The acetophenone is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Because the acetyl group is a meta-director, the nitro group (-NO₂) is added to the meta position, yielding 3-nitroacetophenone. quora.com

Step 3: Reduction. The final step involves the simultaneous reduction of both the nitro group and the keto group of 3-nitroacetophenone. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). quora.com The nitro group is reduced to an amino group (-NH₂), and the keto group is reduced to an ethyl group (-CH₂CH₃), yielding the final product, this compound.

This regioselective route ensures the correct placement of the functional groups, overcoming the challenges posed by their inherent directing effects. chegg.comquora.com

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent conversion into more complex molecular architectures. Various transition metal catalysts, including those based on palladium, copper, and rhodium, have been instrumental in developing efficient and selective methodologies. These catalytic systems offer versatile pathways for creating and functionalizing the this compound scaffold.

Catalytic Synthesis of this compound

The industrial and laboratory-scale production of this compound frequently relies on catalytic methods, primarily through the reduction of nitrogen-containing functional groups or through direct alkylation.

Hydrogenation of Nitroaromatics: A predominant route for synthesizing this compound is the catalytic hydrogenation of 3-ethylnitrobenzene. This method is valued for its high efficiency and clean conversion. The reaction involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst, often used in a solvent such as ethanol, and can provide yields greater than 95%. Another variation starts from 3-nitroacetophenone, where a Pd/C catalyst facilitates the reduction of both the nitro and keto groups simultaneously to yield this compound. quora.com Raney Nickel (Raney Ni) also serves as an effective catalyst for the hydrogenation of nitrobenzene compounds to their corresponding anilines. patsnap.com

Friedel-Crafts Alkylation: The direct introduction of an ethyl group onto the aniline ring can be achieved via Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a typical choice. To direct the ethyl group to the meta position and avoid side reactions, this process often necessitates the use of a protecting group on the amine.

Copper-Catalyzed Amination: Modern synthetic methods include copper-catalyzed cross-coupling reactions. One such approach involves the amination of aryl boronic esters to form anilines. nih.gov This can be accomplished using a catalyst system derived from copper tert-butoxide and a phosphine (B1218219) ligand like Xantphos under mild conditions. nih.gov Additionally, copper catalysts are utilized in the amination of aryl halides with aqueous ammonia (B1221849) to produce aniline derivatives. researchgate.netresearchgate.net

Table 1: Catalytic Synthesis Methods for this compound

| Method | Precursor | Catalyst System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Ethylnitrobenzene | Pd/C, H₂ | Ethanol solvent | >95% | |

| Catalytic Reduction | 3-Nitroacetophenone | Pd/C, H₂ | Reduces both nitro and keto groups | - | quora.com |

| Friedel-Crafts Alkylation | Aniline | AlCl₃ | Ethylating agent, requires protection | 60-70% |

Catalytic Transformation of this compound

This compound is a valuable intermediate that can be transformed into a variety of derivatives through catalytic reactions. These transformations often involve C-N or C-C bond formation, enabling the construction of complex molecules for applications in pharmaceuticals and materials science.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions involving aniline derivatives. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability. mit.edu

N-Arylation: this compound can undergo N-arylation with aryl halides. Catalyst systems like palladium(II) acetate (B1210297) with ligands such as DPEphos or (rac)-BINAP facilitate the coupling of anilines with aryl bromides to produce N-alkyldiarylamines and triarylamines. mit.edu

Indole and Quinoline (B57606) Synthesis: While not always starting directly from this compound, palladium catalysis is fundamental in synthesizing heterocyclic structures like indoles and quinolines from aniline precursors. researchgate.netnih.gov For instance, Pd/C can catalyze the alkylation of indoles with alcohols. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various transformations, including multi-component reactions and C-H functionalization.

Multi-component Reactions: this compound can participate in rhodium-catalyzed multi-component reactions to build molecular complexity in a single step. researchgate.net An example is the three-component reaction between an aryl amine, ethyl diazoacetate, and diethyl azodicarboxylate. researchgate.net

C-H Activation and Amination: Rhodium(III) catalysts are capable of directing C-H alkylation and amination reactions, as well as the 1,2-diamination of alkenes. nih.govresearchgate.net

Other Catalytic Transformations:

Indium-Catalyzed Quinoline Synthesis: Indium trichloride (B1173362) (InCl₃) has been shown to catalyze the sequential reaction of aromatic amines, aldehydes, and alkynes to afford functionalized quinoline derivatives. nih.gov

Catalytic Reduction to Cyclohexylamines: The aromatic ring of this compound can be reduced to form 3-ethylcyclohexylamine. This transformation is achieved through catalytic hydrogenation using hydrogen gas and a suitable metal catalyst.

Table 2: Catalytic Transformations of Aniline Derivatives

| Reaction Type | Substrate Type | Catalyst System | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| N-Arylation | Aniline | Pd(OAc)₂ / DPEphos or (rac)-BINAP | Aryl Bromide | N-Alkyldiarylamine | mit.edu |

| Multi-component Reaction | Aryl Amine | Rhodium(II) complex | Ethyl diazoacetate, Diethyl azodicarboxylate | Highly functionalized amines | researchgate.net |

| Quinoline Synthesis | Aromatic Amine | InCl₃ | Aromatic aldehyde, Alkyne | Quinoline derivative | nih.gov |

| Ring Hydrogenation | This compound | Metal catalyst, H₂ | Hydrogen gas | 3-Ethylcyclohexylamine |

Spectroscopic and Structural Characterization of 3 Ethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Ethylaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its molecular framework.

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), displays distinct signals for the ethyl group, the aromatic ring protons, and the amine (NH₂) protons.

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) (-CH₂-) protons appear as a quartet due to coupling with the adjacent methyl (-CH₃-) protons. Conversely, the methyl protons appear as a triplet, coupling with the methylene protons. The amino group protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent. The aromatic protons, due to their distinct electronic environments, appear as a complex set of multiplets in the downfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) | 6.47 - 7.04 | Multiplet |

| Amine (-NH₂) | 3.45 | Broad Singlet |

| Methylene (-CH₂-) | 2.54 | Quartet |

Data sourced from experimental spectra.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon backbone of this compound. Due to molecular symmetry, all eight carbon atoms are chemically non-equivalent and thus produce eight distinct signals. The analysis is performed with proton decoupling, resulting in singlets for each unique carbon.

The two aliphatic carbons of the ethyl group appear in the upfield region. The six aromatic carbons resonate in the downfield region (typically 110-150 ppm). The carbon atom bonded to the electron-donating amino group (C1) and the carbon bonded to the ethyl group (C3) are shifted significantly compared to the other aromatic carbons, confirming the meta-substitution pattern.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | 146.4 |

| C2 | 113.5 |

| C3 (-CH₂CH₃) | 145.0 |

| C4 | 118.6 |

| C5 | 129.3 |

| C6 | 115.1 |

| Methylene (-CH₂) | 29.2 |

Data sourced from the Spectral Database for Organic Compounds (SDBS). wisc.edu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific functional groups. The FTIR spectrum of this compound confirms the presence of its key structural features. nist.gov

Key absorptions include the characteristic N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3350-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The spectrum also shows strong absorptions in the 1600-1450 cm⁻¹ range, corresponding to the C=C stretching vibrations within the aromatic ring.

Table 3: Key FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3430 - 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine |

| 3050 - 3010 | C-H Stretch | Aromatic |

| 2965 - 2870 | C-H Stretch | Aliphatic (Ethyl) |

| 1625 - 1580 | C=C Stretch | Aromatic Ring |

Data interpreted from the NIST Gas Phase IR Spectrum. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, this compound (molecular weight 121.18 g/mol ) exhibits a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 121. nih.gov

The fragmentation pattern is highly characteristic. The most abundant fragment ion, which forms the base peak in the spectrum, is observed at m/z 106. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion via benzylic cleavage. This process results in a highly stable, resonance-stabilized ion. Other significant fragments are observed at m/z 77 and 79, corresponding to the phenyl cation and subsequent rearrangements. nih.gov

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 121 | [C₈H₁₁N]⁺ | Molecular Ion (M⁺) |

| 120 | [M-H]⁺ | Loss of a hydrogen atom |

| 106 | [M-CH₃]⁺ | Base Peak; Loss of a methyl radical |

| 93 | [M-C₂H₄]⁺ | Loss of ethene |

Data sourced from PubChem and NIST databases. nih.govaist.go.jp

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at room temperature, XRD studies cannot be performed on the pure compound directly. sigmaaldrich.com To overcome this, structural analysis is conducted on solid, crystalline derivatives.

A pertinent example is the synthesis and characterization of 3-ethylanilinium molybdates. rsc.org In these studies, this compound is reacted with an acidic solution of molybdic acid to form crystalline salts, such as tetrakis(3-ethylanilinium) octamolybdate and bis(3-ethylanilinium) pentamolybdate. These crystalline products were then analyzed using X-ray powder diffraction (XRPD) to determine their unit cell parameters and space groups, providing insight into how the 3-ethylanilinium cation packs within a crystal lattice. rsc.org

Table 5: X-ray Crystal Structure Data for 3-Ethylanilinium Molybdate Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Tetrakis(3-ethylanilinium) octamolybdate | Mo₈O₂₆(C₈H₁₂N)₄ | Triclinic | P-1 | a = 10.682 Å, b = 16.589 Å, c = 7.307 Å, α = 92.79°, β = 97.99°, γ = 103.89° |

| Tetrakis(3-ethylanilinium) octamolybdate tetrahydrate | Mo₈O₂₆(C₈H₁₂N)₄·(H₂O)₄ | Monoclinic | P2₁/m | a = 18.801 Å, b = 17.943 Å, c = 7.334 Å, β = 98.50° |

Data from J. Grzech et al., Powder Diffraction (2020). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is largely dictated by the aniline (B41778) chromophore. Aniline itself typically displays two primary absorption bands. researchgate.net The first, a high-energy band around 230-240 nm, is attributed to a π → π* transition within the benzene (B151609) ring (the "B-band"). A second, lower-energy band around 280-290 nm corresponds to an n → π* transition, involving the non-bonding lone pair electrons on the nitrogen atom moving to an anti-bonding π* orbital of the aromatic ring (the "E-band"). researchgate.netspectrabase.com

The presence of the ethyl group, an electron-donating alkyl substituent, on the aromatic ring in this compound is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This is due to the mild inductive effect of the alkyl group, which slightly alters the energy levels of the molecular orbitals involved in the electronic transitions.

Computational and Theoretical Studies of 3 Ethylaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. chemicalbook.com For 3-ethylaniline and its derivatives, DFT calculations have been instrumental in understanding their reactivity, stability, and spectroscopic behavior.

Electronic Structure and Reactivity Descriptors

DFT studies offer a detailed picture of the electronic characteristics of this compound-based compounds. nih.gov By calculating various electronic and reactivity descriptors, researchers can predict the chemical behavior of these molecules. Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) are derived from the energies of the frontier molecular orbitals. irjweb.comscielo.org.mx These parameters help in understanding the stability and reactivity of the molecules. For instance, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher stability and lower chemical reactivity. irjweb.com

Local reactivity descriptors, like the Fukui function, are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx This information is crucial for understanding the interaction of this compound derivatives with biological targets.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry for understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. irjweb.com For derivatives of this compound, the HOMO-LUMO energy gap is a key indicator of their potential biological activity. irjweb.com For example, in a study of this compound hybrid imino-thiazolidinones, the HOMO-LUMO gap was calculated to understand the chemical reactivity of the synthesized compounds. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors This table is a representative example based on general DFT principles and may not reflect specific values for this compound itself without a dedicated study.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = µ2 / (2η) | Measures the propensity of a species to accept electrons. |

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used for the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the structure of organic molecules. d-nb.inforesearchgate.net DFT methods, often combined with machine learning approaches, can achieve high accuracy in predicting these shifts. nih.govnih.gov For instance, the M06-2X and MPW1PW91 functionals with the 6-311+G(2d,p) basis set have been used for accurate NMR chemical shift predictions of complex organic molecules. d-nb.info While specific DFT studies on the NMR of this compound are not extensively reported in the provided context, the general methodology is well-established. scholaris.ca

Vibrational Frequencies: Theoretical calculation of vibrational frequencies using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. mdpi.comnih.gov The calculated frequencies are often scaled to better match the experimental values. mdpi.com For example, the B3LYP functional with a 6-31G(d,p) basis set has been successfully used to predict the vibrational spectra of aniline (B41778) and its derivatives. researchgate.net These predictions aid in understanding the vibrational modes of the molecule, providing insights into its structural and bonding characteristics.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govajchem-a.com This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

In a study on this compound hybrid imino-thiazolidinones as potential inhibitors of carbonic anhydrase II (CA-II), molecular docking was used to determine the binding orientation of the derivatives within the active site of the enzyme. nih.gov The docking scores, which represent the binding affinity, indicated that several compounds had a strong reactive profile and formed stable interactions with the target protein. nih.gov For instance, compounds 6a, 6e, and 6g in the study exhibited docking scores of -6.12, -6.99, and -6.76 kcal/mol, respectively. nih.gov Similarly, molecular docking studies on 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors predicted strong binding affinities, with scores significantly higher than the reference drug. ajchem-a.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of the compounds. nih.govajchem-a.com

Table 2: Example of Molecular Docking Scores for this compound Derivatives This table presents example data from a study on this compound hybrid imino-thiazolidinones against Carbonic Anhydrase II. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Compound 6a | Carbonic Anhydrase II | -6.12 |

| Compound 6e | Carbonic Anhydrase II | -6.99 |

| Compound 6g | Carbonic Anhydrase II | -6.76 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov In the context of drug design and the study of this compound derivatives, MD simulations are used to evaluate the stability of the ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over a period of time, researchers can observe the dynamic behavior of the ligand in the binding site and assess the stability of the interactions. nih.govmdpi.com

For the this compound hybrid imino-thiazolidinone-CA-II complex, MD simulations were performed to confirm the stability of the top-ranked docked poses. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site. Such simulations provide a more dynamic and realistic view of the binding event compared to the static picture offered by molecular docking. nih.govmdpi.com

Pharmacophore-Guided Model Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.comnih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov These models are then used in virtual screening to identify new compounds with the potential to bind to the target.

In the study of this compound hybrid imino-thiazolidinones, a pharmacophore model was developed to understand the structure-activity relationship and to guide the discovery of new inhibitors. nih.gov The 3-ethylphenyl group was selected as a lipophilic part of the pharmacophore to enhance hydrophobic interactions with the active site of the target protein. mdpi.com The best pharmacophore model for the most active compound (6e) was identified as HHAAARR (two hydrophobic, three hydrogen bond acceptor, and two aromatic features). nih.gov This model was then compared to that of a standard inhibitor to validate its predictive power. nih.gov The development of such models is a crucial step in rational drug design, allowing for the efficient screening of large compound libraries to find novel and potent molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, providing insights that guide the synthesis of more potent and selective molecules. These in silico techniques, including Density Functional Theory (DFT), molecular docking, and pharmacophore modeling, help to understand the structural features crucial for biological activity.

A notable application of these methods is in the design of this compound hybrid imino-thiazolidinones as potential inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various cancers. nih.govmdpi.com Computational screening of these derivatives has been pivotal in understanding their inhibitory mechanism and in developing a robust SAR. mdpi.com

Detailed research findings have demonstrated that substitutions on the phenyl ring of the this compound moiety significantly influence the inhibitory potential of the compounds. mdpi.com For instance, a comparative study of various synthesized derivatives revealed that the nature and position of the substituent are critical for activity. mdpi.com

The structure-activity relationship of these compounds was systematically evaluated by comparing them to an unsubstituted derivative (6f). mdpi.com Among the synthesized compounds, derivatives 6a , 6e , and 6g emerged as the most potent inhibitors of carbonic anhydrase. mdpi.com Although they exhibited nearly equipotent inhibition, subtle differences in their IC50 values were observed. mdpi.com

Molecular docking studies have been crucial in rationalizing these findings. The docking scores, which predict the binding affinity of a ligand to a receptor, were in good agreement with the in vitro inhibitory activities. mdpi.com For example, compounds 6a , 6e , and 6g displayed excellent docking scores, indicating stable and favorable interactions within the active site of the CA-II enzyme. nih.govmdpi.com

Further analysis of the substituent effects revealed interesting trends. For example, a methyl (CH3) group at the ortho position, as in compound 6a , was found to be favorable for activity. mdpi.com However, shifting this group to a different position led to a decrease in activity. mdpi.com Similarly, for chlorine (Cl) substituted derivatives, the meta position (6g ) was found to enhance the inhibitory potential compared to the ortho (6b ) and para (6i ) positions. mdpi.com

Pharmacophore modeling has also played a significant role in defining the essential structural features required for CA-II inhibition. A pharmacophore model (HHAAARR) was developed based on the most active compound, 6e , which highlighted two hydrophobic, three hydrogen bond acceptor, and two aromatic features as being critical for potent inhibition. nih.govmdpi.com

Research Findings on this compound Hybrid Imino-Thiazolidinones

| Compound | Substituent (Position) | IC50 (µM) ± SEM mdpi.com | Docking Score (kcal/mol) nih.gov |

| 6a | o-CH3 | 1.665 ± 0.095 | -6.12 |

| 6b | p-Cl | --- | --- |

| 6e | m-CH3 | 1.545 ± 0.016 | -6.99 |

| 6f | Unsubstituted | --- | --- |

| 6g | m-Cl | 1.784 ± 0.095 | -6.76 |

| 6i | o-Cl | --- | --- |

IC50 values represent the concentration of the compound required to inhibit 50% of the CA-II enzyme activity. A lower IC50 value indicates higher potency. Docking scores represent the predicted binding affinity, with more negative values indicating stronger binding.

These computational SAR studies provide a rational basis for the design of novel this compound derivatives with improved biological activities. By understanding the key structural requirements for interaction with the target protein, medicinal chemists can strategically modify the lead compounds to enhance their potency and selectivity.

Reactivity and Reaction Mechanisms Involving 3 Ethylaniline

Catalytic Hydrogenation Reactions

Catalytic hydrogenation is a pivotal process in the synthesis of anilines from nitroaromatics. 3-Ethylaniline can be formed through the selective hydrogenation of a corresponding nitro compound or as a product of over-hydrogenation in related reactions.

The selective catalytic hydrogenation of nitroarenes is a widely employed industrial method for the production of anilines. In the context of this compound, the direct precursor is 3-ethylnitrobenzene. This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a metal catalyst and a hydrogen source.

The reaction mechanism for the hydrogenation of nitrobenzene (B124822) and its derivatives is generally accepted to proceed through a series of intermediates, as first proposed by Haber. nih.gov This pathway involves the initial reduction of the nitro group to nitrosobenzene, followed by further reduction to phenylhydroxylamine, and finally to aniline (B41778). researchgate.netresearchgate.net The process requires the adsorption of the nitro compound onto the catalyst surface, where it reacts with dissociated hydrogen atoms. youtube.com

Various catalysts are effective for this transformation, including those based on platinum, palladium, and nickel. gla.ac.uk For instance, studies on the hydrogenation of nitrobenzene have shown high yields of aniline using supported gold-palladium nanoparticles and platinum nanoparticles on carbon nanotubes. nih.govrsc.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the selectivity and rate of the reaction. gla.ac.uk In the case of substituted nitroaromatics, such as 3-ethylnitrobenzene, the presence of the ethyl group can influence the electronic properties of the aromatic ring and, consequently, the adsorption and reactivity on the catalyst surface. However, the fundamental mechanism of nitro group reduction remains the same. The selective hydrogenation of the nitro group without altering the ethyl group or the aromatic ring is the desired outcome.

The hydrogenation of 3-nitrostyrene (B1585535) presents a more complex scenario due to the presence of two reducible functional groups: the nitro group and the vinyl group. The desired product is often 3-vinylaniline (B102275), which requires the selective hydrogenation of the nitro group while preserving the vinyl group. rsc.org However, under certain catalytic conditions, both functional groups can be reduced, leading to the formation of this compound as an over-hydrogenation product. mdpi.com

The reaction pathways for the hydrogenation of 3-nitrostyrene can be summarized as follows:

Selective hydrogenation of the nitro group to yield 3-vinylaniline.

Selective hydrogenation of the vinyl group to yield 3-ethylnitrobenzene.

Subsequent hydrogenation of the remaining unsaturated group in either of the above products, both leading to this compound. mdpi.com

The product distribution is highly dependent on the catalyst used. For example, cobalt-promoted platinum catalysts supported on P-containing activated charcoal have been shown to enhance the selectivity towards 3-aminostyrene (3-vinylaniline). mdpi.com Conversely, other catalysts may favor the complete reduction to this compound. The formation of this compound in these reactions is a clear indication of over-hydrogenation, where the catalytic system is active enough to reduce both the nitro and vinyl functionalities.

| Starting Material | Primary Product | Over-Hydrogenation Product | Catalyst Example |

| 3-Nitrostyrene | 3-Vinylaniline | This compound | Co-promoted Pt/PAC mdpi.com |

| 3-Nitrostyrene | 3-Ethylnitrobenzene | This compound | - |

Photocatalysis offers an alternative pathway for the hydrogenation of nitro compounds, often under milder conditions (room temperature and atmospheric pressure) compared to traditional catalytic hydrogenation. nih.gov In the context of 3-nitrostyrene hydrogenation, photocatalytic methods have been explored to achieve selective reduction.

The mechanism of photocatalytic hydrogenation involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light irradiation. nih.gov The photogenerated electrons are responsible for the reduction of the nitro group. A sacrificial agent is often used to consume the holes, thereby preventing electron-hole recombination and enhancing the efficiency of the process. rsc.org

Studies on the photocatalytic hydrogenation of 3-nitrostyrene have identified 3-vinylaniline as the desired product, but also acknowledge the potential for the formation of 3-ethylnitrobenzene and this compound as byproducts. researchgate.net The product selectivity in photocatalytic systems is influenced by factors such as the type of photocatalyst, the solvent, and the sacrificial agent used. For instance, in the photocatalytic hydrogenation of 3-nitrostyrene using TiO₂ in isopropanol, high selectivity for 3-vinylaniline has been reported. nih.gov The formation of this compound in these systems is again a result of the complete reduction of both the nitro and vinyl groups.

Oxidation Reactions of this compound

The amino group of this compound is susceptible to oxidation, which can proceed through different mechanistic pathways depending on the oxidant and reaction conditions. The primary mechanisms involve the transfer of electrons, which can be coupled with proton transfer.

The electrochemical oxidation of aniline and its derivatives, including N-alkylanilines, typically initiates with a one-electron transfer from the nitrogen atom to form a radical cation. nsf.govnih.gov This initial step is a common feature in the oxidation of these compounds. mdpi.com

For an N-alkylaniline like this compound, the one-electron oxidation can be represented as: C₂H₅-C₆H₄-NH₂ → [C₂H₅-C₆H₄-NH₂]•⁺ + e⁻

The stability of the resulting radical cation is influenced by the substituents on the aromatic ring and the nitrogen atom. Electron-donating groups, such as the ethyl group, can stabilize the positive charge, making the oxidation potential lower than that of unsubstituted aniline. Computational studies on substituted anilines have shown a correlation between their one-electron oxidation potentials and their molecular properties. researchgate.netacs.org

The fate of the initially formed radical cation depends on the reaction conditions. It can undergo further reactions, such as deprotonation or coupling, to form a variety of products. Evidence for a one-electron transfer mechanism in the N-dealkylation of N,N-dialkylanilines has been supported by kinetic studies and comparisons with enzymatic systems like cytochrome P450 and horseradish peroxidase. nih.govsemanticscholar.org These studies often involve the detection of aminium radicals as intermediates. nih.gov

Proton-coupled electron transfer (PCET) is a fundamental mechanism in which an electron and a proton are transferred in a concerted or stepwise manner. nih.gov In the oxidation of anilines, PCET pathways can be significant, especially in the presence of proton acceptors or under conditions where the initial radical cation is a strong acid.

The oxidation of anilines can proceed via different PCET mechanisms, including:

Stepwise Electron Transfer-Proton Transfer (ETPT): An initial electron transfer is followed by a proton transfer from the radical cation.

Stepwise Proton Transfer-Electron Transfer (PTET): An initial proton transfer is followed by an electron transfer from the resulting species.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single kinetic step. acs.org

The specific pathway is influenced by factors such as the pH of the medium, the presence of bases, and the properties of the oxidant. d-nb.info For N-alkylanilines, the deprotonation of the radical cation can occur at the nitrogen atom or at the α-carbon of the alkyl group. mdpi.com The coupling of electron and proton transfer is a key aspect of the reactivity of these molecules and has been studied in various chemical and biological systems. nih.govchemrxiv.org The study of PCET in aniline derivatives is crucial for understanding their oxidation mechanisms and for the development of new synthetic methodologies.

Nucleophilic Reactions and Adduct Formation

In a typical nucleophilic aromatic substitution, the reaction proceeds via a stepwise mechanism. The first step involves the attack of the nucleophile (this compound) on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is generally reversible. The subsequent step involves the departure of a leaving group from the aromatic ring, resulting in the final substitution product. The rate of these reactions can be influenced by the nature of the solvent and the presence of a base, which can deprotonate the initial adduct to facilitate the elimination of the leaving group. unilag.edu.ngpsu.eduresearchgate.net

A significant aspect of the nucleophilic character of this compound is its ability to form adducts. An adduct is a product of a direct addition of two or more different molecules, resulting in a single reaction product containing all atoms of all components. In the context of this compound, this often involves its reaction with an electrophilic species.

One notable example of adduct formation is the in vivo reaction of this compound with biological macromolecules. Studies have shown that this compound can be metabolized in the body to form electrophilic intermediates. These reactive metabolites can then covalently bind to DNA, forming DNA adducts. Research conducted on mice administered with this compound demonstrated the presence of such adducts in various tissues, including the bladder and liver. nih.gov The formation of these adducts suggests a genotoxic mechanism and is a critical area of study in toxicology. The levels of these adducts can be quantified to understand the extent of DNA binding. nih.gov

The table below summarizes key aspects of nucleophilic reactions and adduct formation involving aniline derivatives, which are applicable to this compound.

| Reaction Type | Key Features | Example |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise mechanism, formation of a Meisenheimer intermediate, often base-catalyzed. | Reaction with activated aryl halides. |

| DNA Adduct Formation | In vivo metabolic activation to an electrophilic intermediate, covalent bonding to DNA. | Formation of this compound-DNA adducts in bladder and liver tissue. nih.gov |

Polymerization Mechanisms of this compound

The polymerization of this compound, similar to aniline and its other derivatives, can be achieved through either chemical or electrochemical oxidative methods. The resulting polymer, poly(this compound), is a member of the polyaniline family of conducting polymers, which are of significant interest due to their unique electronic and optical properties. The polymerization mechanism, in general, is a complex process involving oxidation, radical formation, and coupling reactions.

Chemical Oxidative Polymerization:

Chemical oxidative polymerization is a common method for synthesizing large quantities of polyanilines. This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic medium (e.g., hydrochloric acid). The polymerization is generally understood to proceed through the following key steps:

Initiation: The process begins with the oxidation of the this compound monomer to form a radical cation. researchgate.net

Propagation: These radical cations then couple with each other. The most common coupling is head-to-tail (para-coupling of the amino group to the benzene (B151609) ring), leading to the formation of dimers, trimers, and eventually, the polymer chain. researchgate.net Other coupling modes, such as head-to-head and tail-to-tail, can also occur, leading to different polymer structures and properties.

Termination: The polymerization process terminates when the reactive species are consumed or through side reactions.

The resulting polymer can exist in different oxidation states, the most common being the half-oxidized, conductive emeraldine (B8112657) form. This form can be protonated (doped) by the acid in the reaction medium to yield the conductive emeraldine salt. scispace.com

Electrochemical Polymerization:

Electrochemical polymerization, or electropolymerization, offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film, as it is directly deposited onto an electrode surface. The mechanism of electropolymerization of this compound is analogous to that of aniline and involves the following stages:

Monomer Oxidation: The process is initiated by the application of an anodic potential to an electrode immersed in a solution containing the this compound monomer and a supporting electrolyte (usually an acid). This oxidizes the monomer to a radical cation at the electrode surface. researchgate.net

Dimerization and Oligomerization: The generated radical cations are highly reactive and diffuse away from the electrode surface, where they couple to form dimers and soluble oligomers. scispace.comnih.gov

Polymer Deposition: As the oligomers grow, they become insoluble in the reaction medium and deposit onto the electrode surface. Further polymerization then occurs both by the addition of monomeric radical cations to the growing polymer chains and by the coupling of oligomers. scispace.com

The electrochemical process can be monitored using techniques like cyclic voltammetry, which shows characteristic oxidation and reduction peaks corresponding to the different redox states of the growing polymer film. researchgate.net The properties of the resulting poly(this compound) are influenced by various experimental parameters, including the applied potential, scan rate, monomer concentration, and the nature of the electrolyte. researchgate.net

The different oxidation states of polyaniline, which are also applicable to poly(this compound), are summarized in the table below.

| Oxidation State | Description | Properties |

| Leucoemeraldine | Fully reduced form | Insulating, colorless/pale yellow |

| Emeraldine | Half-oxidized form (alternating reduced and oxidized units) | Insulating (base form), conductive (salt form), blue/green |

| Pernigraniline | Fully oxidized form | Insulating, violet/dark blue |

The polymerization of aniline derivatives can also be influenced by the presence of substituents on the aromatic ring. The ethyl group in this compound can affect the solubility and processing characteristics of the resulting polymer.

Applications of 3 Ethylaniline and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

The unique structural features of 3-ethylaniline, including its lipophilic ethyl group and the reactive amino group, make it an attractive starting material for the development of therapeutic agents. Researchers have successfully incorporated this moiety into various heterocyclic systems to explore their biological activities.

Carbonic Anhydrase II Inhibition

Carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes. nih.govresearchgate.net Its inhibition is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. nih.govresearchgate.net A series of novel this compound hybrid imino-thiazolidinones have been synthesized and evaluated as potential CA II inhibitors. nih.govresearchgate.net

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. For the most potent this compound derivative, compound 6e , a kinetic analysis was performed to determine its mode of inhibition against carbonic anhydrase II. nih.gov

The analysis utilized Lineweaver-Burk plots, which graphically represent the relationship between the inverse of reaction velocity (1/V) and the inverse of substrate concentration (1/[S]). The results indicated that with increasing concentrations of compound 6e , the maximum velocity (Vmax) of the enzyme remained unchanged, while the Michaelis constant (Km) increased. This pattern is characteristic of a competitive inhibition mechanism. nih.gov The dissociation constant for the enzyme-inhibitor complex (Ki) was determined to be 2.2 µM for compound 6e . nih.gov

Table 1: Kinetic Parameters of Compound 6e against Carbonic Anhydrase II

| Parameter | Value | Inhibition Type |

| Ki | 2.2 µM | Competitive |

The structure-activity relationship (SAR) of the synthesized this compound hybrid imino-thiazolidinones revealed key structural features influencing their inhibitory activity against CA II. The core structure of these derivatives consists of an oxothiazolidine ring, a benzamide (B126) moiety, and an acetate (B1210297) group, all of which are considered important pharmacophoric elements for anti-carbonic anhydrase activity. nih.gov

Substitutions on the phenyl ring of the benzamide portion had a significant impact on the inhibitory potential. Among a series of ten synthesized derivatives, compounds with specific substitutions demonstrated the highest potency. Compound 6e , which featured a methyl group at the meta-position of the phenyl ring, exhibited the strongest inhibitory activity with an IC50 value of 1.545 ± 0.016 µM. nih.govresearchgate.net Other potent inhibitors included compound 6a and 6g , with IC50 values of 1.665 ± 0.095 µM and 1.784 ± 0.095 µM, respectively. nih.gov The introduction of the methyl group in compound 6e was found to enhance its inhibitory effect when compared to the unsubstituted derivative (6f ). nih.gov

Table 2: Inhibitory Activity (IC50) of Selected this compound Derivatives against Carbonic Anhydrase II

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

| 6a | - | 1.665 ± 0.095 |

| 6e | 3-CH₃ | 1.545 ± 0.016 |

| 6g | - | 1.784 ± 0.095 |

| Acetazolamide (Standard) | - | 1.089 ± 0.063 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibitors are being actively investigated as potential anticancer agents. This compound has been utilized as a key reagent in the synthesis of thienopyrimidine hydroxamic acid-based derivatives, which have been identified as novel HDAC inhibitors. nih.gov

In the design of these inhibitors, the thienopyrimidine scaffold, often functionalized with a this compound moiety, acts as the "cap" group. This part of the molecule interacts with the surface of the enzyme. The hydroxamic acid group serves as the zinc-binding group, which is crucial for chelating the zinc ion in the active site of the HDAC enzyme. researchgate.net Studies on these thienopyrimidine derivatives have shown that they can exhibit potent inhibitory activity against various HDAC isoforms, including HDAC1, HDAC3, and HDAC6, with IC50 values in the nanomolar range. nih.gov For instance, compound 9m from a synthesized series showed IC50 values of 29.81 ± 0.52 nM, 24.71 ± 1.16 nM, and 21.29 ± 0.32 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov

Antifungal and Antibacterial Agents

The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of this compound have shown promise in this field. For example, this compound can be a precursor in the synthesis of novel 2-aminonicotinamide derivatives, which have been evaluated for their antifungal properties. nih.gov

These compounds are designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, a pathway essential for fungal cell wall integrity. nih.gov Several of the synthesized 2-aminonicotinamide derivatives exhibited potent in vitro activity against Candida albicans, with minimum inhibitory concentration (MIC80) values ranging from 0.0313 to 4.0 μg/mL. nih.gov Notably, some of these compounds also demonstrated broad-spectrum activity against fluconazole-resistant strains of Candida and other pathogenic fungi like Cryptococcus neoformans. nih.gov

Drug Likeness Prediction and ADMET Profiling

In the early stages of drug discovery, computational methods are employed to predict the drug-like properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities. These predictions help in prioritizing compounds for further development.

For the potent carbonic anhydrase II inhibitor, compound 6e , an in-silico ADMET profile was generated using a message-passing neural network (MPNN). The predictions suggested that compound 6e possesses drug-like properties with a favorable toxicity profile. mdpi.com The predicted human intestinal absorption (HIA) was high at 92.64%, while the predicted clinical toxicity was relatively low at 14.24%. mdpi.com

Table 3: Predicted ADMET Properties of Compound 6e

| Property | Predicted Value |

| Human Intestinal Absorption (HIA) | 92.64% |

| Clinical Toxicity | 14.24% |

Materials Science

Conducting Polymers and Nanostructures

This compound serves as a monomer for the synthesis of poly(N-ethylaniline) (PNETA), a conducting polymer that has been the subject of research for its unique properties and potential applications in electronic devices. The synthesis and characterization of PNETA nanoparticles have revealed that the choice of dopants and synthesis conditions significantly influences the polymer's morphology, crystallinity, and electrical conductivity.

Research has demonstrated the synthesis of PNETA nanoparticles through an aqueous polymerization method using ammonium (B1175870) persulfate as an oxidant. researchgate.net The use of organic dopants, such as tartaric acid (TA) in conjunction with a soft template like acrylic acid (AA), has been shown to produce PNETA with higher doping levels, enhanced crystallinity, and improved solubility in common organic solvents compared to when inorganic acids like HCl are used as dopants. researchgate.net X-ray diffraction studies have confirmed that PNETA doped with tartaric acid and synthesized with an acrylic acid template exhibits greater crystallinity, suggesting a more ordered alignment of the polymer sub-chains. researchgate.net

The morphology of the resulting polymer is also heavily dependent on the synthesis route. Scanning Electron Microscopy (SEM) has shown that the presence of acrylic acid as a soft template can lead to the formation of PNETA nanospherical structures with diameters exceeding 100 nm. researchgate.net Spectroscopic analysis using UV-Vis shows characteristic absorption peaks for the protonated, conducting form of poly(N-ethylaniline). researchgate.netresearchgate.net The emeraldine (B8112657) salt form of PNETA, which is soluble in organic solvents like m-cresol (B1676322) and N-methyl pyrrolidinone, can be synthesized directly, offering advantages for processing and application. researchgate.net

Table 1: Influence of Dopant and Template on Poly(N-ethylaniline) Properties

| Property | PNETA (HCl Doped) | PNETA (Tartaric Acid/Acrylic Acid Doped) | Reference |

|---|---|---|---|

| Crystallinity | Amorphous | Higher Crystallinity | researchgate.net |

| Solubility | Lower solubility in organic solvents | More soluble in m-cresol | researchgate.net |

| Doping Level | Lower | Higher | researchgate.net |

| Morphology | Not specified as nanospherical | Nanospherical aggregates (>100 nm diameter) | researchgate.net |

Corrosion Inhibition Studies

Aniline (B41778) and its derivatives have been investigated as corrosion inhibitors for metals, particularly for mild steel in acidic environments. iaea.org The protective action of these organic compounds is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption process can involve physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.